molecular formula C14H20BrNO2S B345291 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine CAS No. 433689-20-4

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine

Cat. No.: B345291
CAS No.: 433689-20-4
M. Wt: 346.29g/mol
InChI Key: FPJIMMNSZYWFFS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a brominated dimethylphenyl group attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The brominated intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated phenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine can be compared with other sulfonyl piperidines, such as:

  • 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
  • 1-(5-Bromo-2,3-dimethylphenyl)sulfonyl-4-methylpiperidine These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The unique arrangement of these substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

433689-20-4

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29g/mol

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C14H20BrNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-9-13(15)11(2)8-12(14)3/h8-10H,4-7H2,1-3H3

InChI Key

FPJIMMNSZYWFFS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br

Origin of Product

United States

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